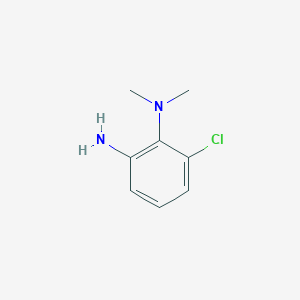

![molecular formula C11H15ClN2O3S B1341556 [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate CAS No. 1047620-83-6](/img/structure/B1341556.png)

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is a compound that can be associated with the class of methanesulfonates, which are known for their potential use in various chemical applications, including as intermediates in pharmaceutical synthesis. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on methanesulfonates and their derivatives.

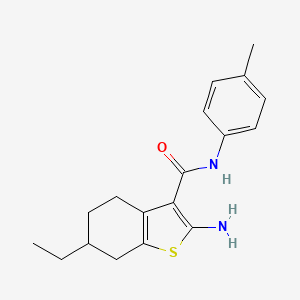

Synthesis Analysis

The synthesis of methanesulfonate derivatives can involve sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . This suggests that similar synthetic routes could potentially be applied to the synthesis of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate, with appropriate modifications to incorporate the indolyl and amine functionalities.

Molecular Structure Analysis

The molecular structure of methanesulfonate derivatives can exhibit specific conformational features, such as the orientation of the N—H bond in relation to other substituents on the aromatic ring . This information is crucial for understanding the potential reactivity and interaction of the compound with biological targets or during further chemical reactions.

Chemical Reactions Analysis

Methanesulfonates are known to participate in various chemical reactions. For instance, N-substituted methanesulfonamides can be alkylated under certain conditions, as demonstrated with the use of (cyanomethylene)tributylphosphorane (CMBP) . This reactivity could be relevant when considering the chemical transformations that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonates can be influenced by their molecular structure. For example, the presence of methyl groups can introduce steric hindrance, affecting the stability and hydrogen bonding capacity of the compound . These properties are important when considering the solubility, stability, and overall reactivity of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.

Relevant Case Studies

Case studies involving methanesulfonates often focus on their biological activity. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate has been shown to exhibit antineoplastic activity against P388 leukemia in vivo . Although not a direct case study of the compound , this highlights the potential pharmacological relevance of methanesulfonate derivatives, which could extend to [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.

科学的研究の応用

Catalytic Applications

Methanesulfonic acid and its derivatives are known for their catalytic applications. For instance, nicotinium methane sulfonate (NMS) has been utilized as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines, demonstrating efficiency in solvent-free conditions and highlighting the economic and recyclable nature of such catalysts (Tamaddon & Azadi, 2018).

New Particle Formation

Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, an essential process in atmospheric sciences, especially in coastal and agricultural areas. A systematic study has shown the temperature dependence of particle formation from MSA with various bases, suggesting significant implications for atmospheric chemistry and particle dynamics (Chen & Finlayson‐Pitts, 2017).

Synthesis of Chiral Nonracemic Compounds

The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, has been explored, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has been applied to prepare optically pure and meso triamine ligands, demonstrating the versatility of methanesulfonates in synthesizing chiral compounds (Uenishi et al., 2004).

Atmospheric Chemistry

The structural effects of amines in enhancing methanesulfonic acid-driven new particle formation (NPF) have been investigated, revealing that while basicity plays a role, structural factors dominate the enhancing potentials of amines for MSA-driven NPF. This distinction is crucial for understanding the atmospheric contributions of MSA to NPF and the role of different amines in such processes (Shen et al., 2020).

将来の方向性

The future directions for [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of indole derivatives, there is potential for this compound to be explored for newer therapeutic possibilities .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with various receptors and have been found in many important synthetic drug molecules .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate may have a similar interaction with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate may have similar effects.

特性

IUPAC Name |

(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFFBZNQXZRFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)